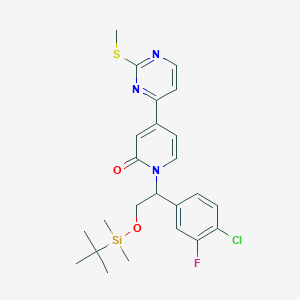![molecular formula C12H12O2 B11826151 [2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)
[2-(Hydroxymethyl)naphthalen-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(ヒドロキシメチル)ナフタレン-1-イル]メタノール: は、分子式C12H12O2を持つ有機化合物です。これは、ナフタレン環の1位と2位に2つのヒドロキシメチル基が結合したナフタレンの誘導体です。
製法
合成経路と反応条件
[2-(ヒドロキシメチル)ナフタレン-1-イル]メタノールの合成は、一般的にナフタレン-1,2-ジカルボン酸またはその誘導体の還元を伴います。一般的な方法の1つは、無水エーテル中で水素化リチウムアルミニウム (LiAlH4) を用いてナフタレン-1,2-ジカルボン酸を還元することです。反応は以下のようになります。
C10H6(CO2H)2+4LiAlH4→C10H6(CH2OH)2+2LiAlH2O2+2H2O
この反応は、酸化を防ぐために、窒素またはアルゴンなどの不活性雰囲気下で行うのが一般的です。生成物は、エタノールやメタノールなどの適切な溶媒から再結晶することにより精製されます。
工業的製造方法
[2-(ヒドロキシメチル)ナフタレン-1-イル]メタノールの工業的製造には、同様の還元プロセスが、より大規模に用いられることがあります。触媒としてパラジウム担持炭素 (Pd/C) を用いた触媒水素化も、実行可能な方法です。このアプローチは、効率と選択性が向上し、大規模生産に適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)naphthalen-1-yl]methanol typically involves the reduction of naphthalene-1,2-dicarboxylic acid or its derivatives. One common method is the reduction of naphthalene-1,2-dicarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
C10H6(CO2H)2+4LiAlH4→C10H6(CH2OH)2+2LiAlH2O2+2H2O
The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is also a viable method. This approach offers higher efficiency and selectivity, making it suitable for large-scale production.
化学反応の分析
反応の種類
酸化: [2-(ヒドロキシメチル)ナフタレン-1-イル]メタノールは、酸化反応を起こしてナフタレン-1,2-ジカルボン酸を生成します。一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: この化合物は、水素化ホウ素ナトリウム (NaBH4) などの還元剤を用いることで、ナフタレン-1,2-ジメタノールにさらに還元することができます。
置換: [2-(ヒドロキシメチル)ナフタレン-1-イル]メタノール中のヒドロキシル基は、求核置換反応によって他の官能基と置換することができます。例えば、アシルクロリドで処理すると、エステルが得られます。
一般的な試薬と条件
酸化: 水溶液中の過マンガン酸カリウム (KMnO4)。
還元: メタノール中の水素化ホウ素ナトリウム (NaBH4)。
置換: ピリジンなどの塩基の存在下のアシルクロリド。
生成される主な生成物
酸化: ナフタレン-1,2-ジカルボン酸。
還元: ナフタレン-1,2-ジメタノール。
置換: 置換基に応じて様々なエステルやエーテル。
科学研究における用途
化学: [2-(ヒドロキシメチル)ナフタレン-1-イル]メタノールは、より複雑な有機分子の合成における中間体として使用されます。その独特の構造により、有機合成における貴重なビルディングブロックとなっています。
生物学: この化合物は、生物活性分子の開発において潜在的な用途を持っています。その誘導体は、抗菌性または抗癌性を示す可能性があり、医薬品化学の分野で注目されています。
医学: [2-(ヒドロキシメチル)ナフタレン-1-イル]メタノールの誘導体の治療の可能性を探求する研究が進められています。これらの化合物は、新しい薬剤の開発のためのリード化合物として役立つ可能性があります。
工業: この化合物は、特殊化学品や材料の製造に使用されます。その誘導体は、ポリマー、樹脂、その他の工業製品の製造に用いることができます。
科学的研究の応用
Chemistry: [2-(Hydroxymethyl)naphthalen-1-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives. These compounds may serve as lead compounds for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and other industrial products.
作用機序
[2-(ヒドロキシメチル)ナフタレン-1-イル]メタノールとその誘導体の作用機序は、それぞれの用途によって異なります。生物系において、これらの化合物は、酵素や受容体などの様々な分子標的に作用して、その効果を発揮する可能性があります。例えば、抗菌性を持つ誘導体は、細菌の細胞膜を破壊したり、必須酵素を阻害したりすることで、細胞死を引き起こす可能性があります。
類似化合物の比較
類似化合物:
ナフタレン-1,2-ジメタノール: 類似した構造ですが、ヒドロキシル基がありません。
ナフタレン-1,2-ジカルボン酸: [2-(ヒドロキシメチル)ナフタレン-1-イル]メタノールの酸化形。
1,2-ジヒドロキシナフタレン: ヒドロキシル基はありますが、メタノール基がありません。
独自性:
[2-(ヒドロキシメチル)ナフタレン-1-イル]メタノールは、ナフタレン環にヒドロキシル基とメタノール基の両方が存在することにより、独特です。この2つの官能基により、幅広い化学反応と用途が可能となり、様々な分野で汎用性の高い化合物となっています。
類似化合物との比較
Naphthalene-1,2-dimethanol: Similar structure but lacks hydroxyl groups.
Naphthalene-1,2-dicarboxylic acid: Oxidized form of [2-(Hydroxymethyl)naphthalen-1-yl]methanol.
1,2-Dihydroxynaphthalene: Contains hydroxyl groups but lacks methanol groups.
Uniqueness:
This compound is unique due to the presence of both hydroxyl and methanol groups on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
[1-(hydroxymethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H12O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6,13-14H,7-8H2 |
InChIキー |
HETNNUSMWLIANA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


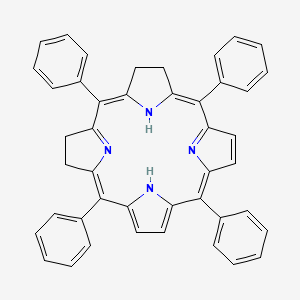
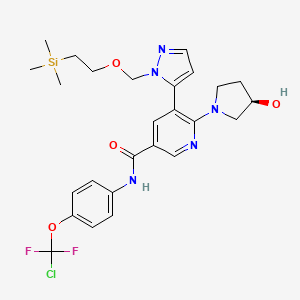


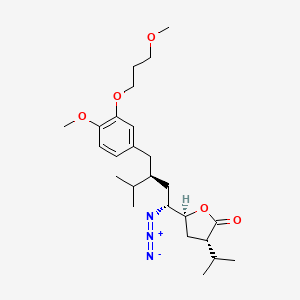

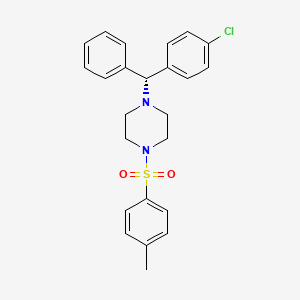
![6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)

![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)

